methanone CAS No. 62404-32-4](/img/structure/B14517460.png)
[5-(4-Bromophenyl)thiophen-2-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)thiophen-2-ylmethanone: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromophenyl group attached to the thiophene ring and a piperidinyl methanone moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)thiophen-2-ylmethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Piperidinyl Methanone Formation:
Industrial Production Methods: Industrial production of thiophene derivatives, including 5-(4-Bromophenyl)thiophen-2-ylmethanone, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-Bromophenyl)thiophen-2-ylmethanone can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-(4-Bromophenyl)thiophen-2-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 5-(4-Chlorophenyl)thiophen-2-ylmethanone
- 5-(4-Fluorophenyl)thiophen-2-ylmethanone
- 5-(4-Methylphenyl)thiophen-2-ylmethanone
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (bromine, chlorine, fluorine, or methyl group) .
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability .
- Biological Activity: The presence of different substituents can also influence the biological activity and therapeutic potential of these compounds .
Uniqueness:
Properties
CAS No. |
62404-32-4 |
|---|---|
Molecular Formula |
C16H16BrNOS |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
[5-(4-bromophenyl)thiophen-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H16BrNOS/c17-13-6-4-12(5-7-13)14-8-9-15(20-14)16(19)18-10-2-1-3-11-18/h4-9H,1-3,10-11H2 |
InChI Key |
TZDFOYHIUICVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


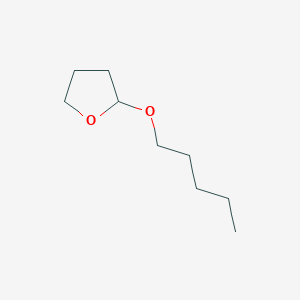
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)


![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
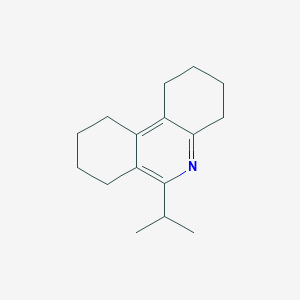
![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)
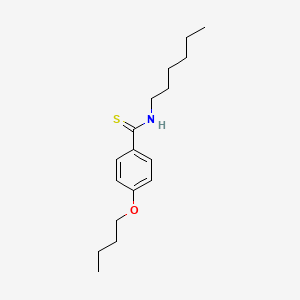
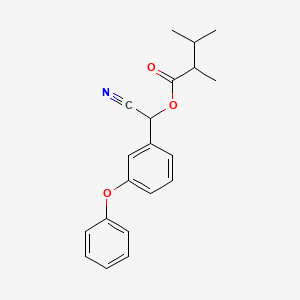
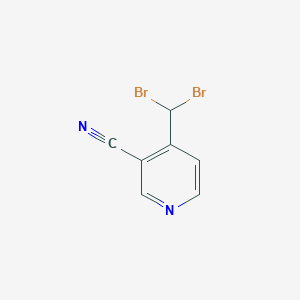
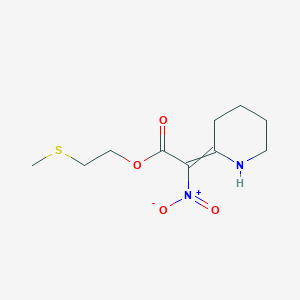
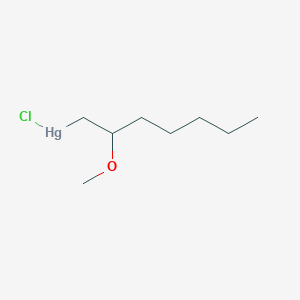
![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
